Hapalindole T

Description

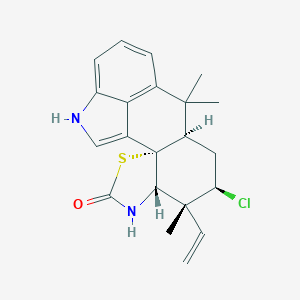

Structure

2D Structure

3D Structure

Properties

CAS No. |

106865-67-2 |

|---|---|

Molecular Formula |

C21H23ClN2OS |

Molecular Weight |

386.9 g/mol |

IUPAC Name |

(2S,6S,7R,8R,10R)-8-chloro-7-ethenyl-7,11,11-trimethyl-3-thia-5,17-diazapentacyclo[10.6.1.02,6.02,10.016,19]nonadeca-1(18),12(19),13,15-tetraen-4-one |

InChI |

InChI=1S/C21H23ClN2OS/c1-5-20(4)15(22)9-14-19(2,3)11-7-6-8-13-16(11)12(10-23-13)21(14)17(20)24-18(25)26-21/h5-8,10,14-15,17,23H,1,9H2,2-4H3,(H,24,25)/t14-,15-,17+,20+,21-/m1/s1 |

InChI Key |

HQHRKXNDJILQCX-NFWXSOHESA-N |

SMILES |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

Isomeric SMILES |

C[C@@]1([C@@H](C[C@H]2[C@@]3([C@H]1NC(=O)S3)C4=CNC5=CC=CC(=C54)C2(C)C)Cl)C=C |

Canonical SMILES |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

Origin of Product |

United States |

Structural Elucidation and Chemodiversity of Hapalindole T Within the Hapalindole Family

Hapalindole T Structural Characteristics

This compound possesses a tetracyclic core structure, a common feature among many hapalindoles. nih.govacs.org This core is formed through a complex biosynthetic pathway involving a Cope rearrangement, 6-exo-trig cyclization, and electrophilic aromatic substitution. nih.govacs.orgescholarship.orgresearchgate.netescholarship.org Unlike some other hapalindoles that feature isonitrile or isothiocyanate groups, this compound is characterized by the presence of a cyclic thiocarbamate moiety. mdpi.comnih.gov It also contains a chlorine atom and a shifted allyl moiety, contributing to its unique structure within the family. nih.gov The molecular formula of this compound is C21H23ClN2OS, and its monoisotopic mass is approximately 386.121962 g/mol . uni.luepa.gov

Functional Group Diversity (e.g., Isonitrile, Isothiocyanate, Thiocarbamate)

The hapalindole family exhibits remarkable functional group diversity, particularly at the C-11 position. mdpi.com While isonitrile and isothiocyanate groups are prevalent among many hapalindoles, other functionalities like thiocarbamates are also observed. mdpi.comnih.gov this compound is a notable example featuring a thiocarbamate group. mdpi.comnih.gov This variability in functional groups contributes significantly to the chemodiversity of the hapalindoles and their related compounds, such as fischerindoles and ambiguines. nih.govmdpi.comresearchgate.net

Here is a table illustrating the functional group diversity among selected hapalindoles:

| Compound Name | Primary C-11 Functional Group |

| Hapalindole A | Isonitrile |

| Hapalindole B | Isothiocyanate |

| This compound | Thiocarbamate |

| Hapalindole M | Isothiocyanate |

| Hapalindole U | Isonitrile |

| Fischerindole L | Isonitrile |

Stereoisomeric Variability within Hapalindoles (e.g., Epimers, Diastereomers)

Stereoisomeric variability is a defining characteristic of the hapalindole family. nih.govmdpi.com This includes the presence of epimers and diastereomers arising from multiple chiral centers within the polycyclic structure. mdpi.compsiberg.com Notably, variability in stereochemistry is observed at positions such as C-10, C-12, and C-15. mdpi.com Epimers, which are diastereomers that differ in configuration at only one stereogenic center, are common within the hapalindoles, with 12-epi-hapalindoles being frequently reported. mdpi.compsiberg.com The stereochemical outcomes during biosynthesis are influenced by the specific cyclases involved. nih.govresearchgate.netescholarship.org

Structural Relationships and Linkages to Other Hapalindole-Type Metabolites

This compound is structurally related to other members of the hapalindole family, as well as to related classes of indole (B1671886) alkaloids like fischerindoles, ambiguines, and welwitindolinones. nih.govmdpi.comresearchgate.netresearchgate.net These families share a common biosynthetic origin from a cis-indole isonitrile core and a geranyl monoterpene unit. nih.govacs.orgescholarship.orgresearchgate.netannualreviews.org The core ring systems differ in the point of electrophilic aromatic substitution during cyclization; hapalindoles typically involve substitution at C-4, while fischerindoles involve substitution at C-2. nih.gov Ambiguines often feature additional prenylation and cyclization, leading to more complex pentacyclic structures. beilstein-journals.orgnih.govuchicago.edu Despite these differences, the shared biosynthetic pathway and common structural motifs underscore the close relationship between these diverse cyanobacterial metabolites. nih.govmdpi.comresearchgate.netannualreviews.orgresearchgate.net

Here is a table listing some related hapalindole-type metabolites:

| Compound Name | Relationship to this compound (Structural Features) |

| Hapalindole A | Tetracyclic, Isonitrile, often chlorinated |

| Hapalindole B | Tetracyclic, Isothiocyanate, often chlorinated |

| Hapalindole U | Tetracyclic, Isonitrile |

| Fischerindole L | Tetracyclic (different cyclization), Isonitrile |

| Ambiguine (B12290726) G | Pentacyclic, often chlorinated, Isonitrile |

Biosynthetic Pathways of Hapalindole Type Alkaloids

Historical Biosynthetic Hypotheses and Mechanistic Postulations

Early hypotheses regarding hapalindole biosynthesis were primarily based on structural analysis of the isolated compounds. Moore and colleagues, concurrent with their discovery, proposed a biogenesis involving an indole (B1671886) isonitrile core and a geranyl monoterpene subunit. nih.govmdpi.com They initially surmised that all hapalindole-type compounds were derived from a tricyclic hapalindole intermediate, formed via a chloronium ion or proton-catalyzed enzymatic condensation of 3-(Z-2′-isocyanoethenyl)indole (cis-indole isonitrile) and (Z)-3,7-dimethyl-1,3,6-octatriene (β-ocimene), which were themselves proposed to be derived from tryptophan and GPP, respectively. nih.govmdpi.com This initial model suggested that further enzyme-catalyzed acidic condensation reactions would lead to the tetracyclic hapalindole and fischerindole cores. nih.gov For the welwitindolinones, an early stage oxidation of the indole ring was proposed to play a role in an acid-catalyzed cyclization. nih.gov

Later, in 2006, an alternative biosynthetic mechanism was proposed by Raveh and Carmeli, motivated by the inability to isolate a tricyclic hapalindole compound from a Fischerella strain. nih.gov Their hypothesis suggested a condensed chloronium ion or proton-catalyzed cyclization reaction directly producing the hapalindole system. nih.gov In 2008, Baran revised the hypothesis for welwitindolinone formation, suggesting an oxidative ring contraction from 12-epi-fischerindole I followed by epoxide formation and rearrangement. nih.gov

However, more recent studies incorporating genomic and molecular approaches have significantly revised these early proposals, particularly regarding the involvement of β-ocimene and the direct prenylation of the indole-isonitrile by GPP. mdpi.com The presence of both cis and trans isomers of the indole-isonitrile was initially thought to explain the stereochemistry at C-10/C-11, but recent genomic studies suggest that primarily the Z-isomer is the substrate for the condensation step. mdpi.com

Elucidation of Biosynthetic Gene Clusters (BGCs)

The advent of genome sequencing and bioinformatic tools has been crucial in unraveling the genetic basis of hapalindole biosynthesis, leading to the identification of biosynthetic gene clusters (BGCs) in various cyanobacterial strains. nih.govnih.govnih.govacs.orgresearchgate.net

Genomic and Bioinformatic Analyses

Whole genome sequencing of several hapalindole-type producing cyanobacteria, including species of Fischerella, Hapalosiphon, and Westiella, has led to the identification of candidate BGCs. nih.govnih.govresearchgate.net Comparative bioinformatic analysis of these clusters, such as the amb cluster from Fischerella ambigua and the wel cluster from Hapalosiphon welwitschii, has revealed conserved genes involved in the early steps of biosynthesis, including those for tryptophan biosynthesis and isonitrile formation. nih.govnih.govnih.govacs.orgpitt.edu

Interestingly, while the genes for the formation of the indole-isonitrile precursor and prenyltransferases are highly conserved across different strains, the genes encoding late-stage tailoring enzymes, such as oxygenases and methyltransferases, show more variation, contributing to the structural diversity of the hapalindole family. nih.govnih.govnih.govpitt.edu Bioinformatic analysis has also indicated that the organization of the welwitindolinone gene cluster is distinct from the hapalindole and ambiguine (B12290726) clusters, despite the shared early pathway intermediates. nih.govnih.gov

Heterologous Expression and Enzyme Characterization

Heterologous expression of identified genes and subsequent enzyme characterization have been essential for confirming the function of specific enzymes within the hapalindole biosynthetic pathway. nih.govpitt.edunih.govacs.org For instance, a subset of fam genes from Fischerella ambigua UTEX 1903 were cloned and expressed in Synechococcus elongatus UTEX 2973, enabling controllable production of cis-indole isonitrile and downstream products. nih.gov

In vitro characterization of enzymes has provided direct evidence for the enzymatic transformations. Studies have confirmed the function of isonitrile synthases, such as AmbI1, AmbI2, and AmbI3 from F. ambigua, in the stereoselective assembly of the cis-indole isonitrile precursor. pitt.edu Similarly, enzymes involved in GPP biosynthesis and prenylation have been characterized. pitt.edu Heterologous expression coupled with in vitro transcription/translation systems has also been employed to rapidly assess the function of biosynthetic enzymes and even generate unnatural hapalindole-type metabolites. acs.orgumich.edu

Key Enzymatic Transformations and Metabolic Intermediates

The biosynthesis of hapalindole-type alkaloids proceeds through a series of key enzymatic transformations involving crucial metabolic intermediates.

cis-Indole Isonitrile Precursor Formation (e.g., from L-Tryptophan)

The biosynthesis is initiated from L-tryptophan, which is converted into the key intermediate cis-indole isonitrile (also referred to as 3-(Z-2′-isocyanoethenyl)indole). mdpi.comnih.govpitt.edunih.govresearchgate.netacs.orgresearchgate.netrsc.orgfigshare.com This transformation is mediated by a cascade of enzymes. In Fischerella ambigua, the enzymes FamH1, FamH2, and FamH3 are involved in this process, catalyzing the reaction between L-tryptophan and ribulose-5-phosphate to generate indole-isonitrile. nih.gov FamH1 and FamH2 show homology to the isonitrile synthase PvcA from Pseudomonas aeruginosa, while FamH3 is homologous to PvcB and has a fold similar to α-ketoglutarate-dependent non-heme iron oxygenases. nih.gov While the specific mechanisms of these enzymes are not fully elucidated, studies with WelI1 and WelI3 from Westiella intricata have demonstrated their ability to catalyze the formation of both cis and trans geometrical isomers of the indole-isonitrile in vitro, although recent genomic studies suggest the Z-isomer (cis) is the primary substrate for subsequent steps in vivo. mdpi.comnih.govnih.gov The isonitrile functional group itself is a notable feature, present in over 200 natural products with diverse biological roles. annualreviews.org

Geranyl Pyrophosphate (GPP) Integration and Prenylation

Another crucial precursor is geranyl pyrophosphate (GPP), a ten-carbon isoprenoid unit. mdpi.comnih.govpitt.edunih.govacs.orgresearchgate.netacs.orgresearchgate.netumich.edu GPP is synthesized through the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways, and dedicated GPP synthases like FamE2 in Fischerella ambigua catalyze the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form GPP. nih.gov

The cis-indole isonitrile core is subsequently prenylated with GPP. nih.govpitt.edunih.govresearchgate.netacs.orgresearchgate.netfigshare.comannualreviews.orgresearchgate.net This prenylation is catalyzed by aromatic prenyltransferases. In Fischerella ambigua, FamD2 (also known as AmbP1) is the aromatic prenyltransferase responsible for prenylating the indole isonitrile core with GPP, yielding precursors of tri- and tetracyclic hapalindoles in a pH-dependent manner. nih.govannualreviews.orgresearchgate.net FamD2 requires Mg²⁺ for its activity. nih.gov This prenylation typically occurs at the C-3 position of the cis-indole isonitrile, forming a key intermediate, 3-geranyl cis-indole isonitrile (3-GC). nih.govacs.orgumich.eduacs.orgresearchgate.net This geranylated intermediate then serves as the substrate for subsequent cyclization reactions catalyzed by Stig cyclases, leading to the formation of the diverse polycyclic cores of the hapalindole-type alkaloids. nih.govumich.eduacs.orgresearchgate.netresearchgate.netumich.eduresearchgate.net

Table 1: Key Enzymes and Intermediates in Early Hapalindole Biosynthesis

| Component | Role in Biosynthesis | Source Organism (Examples) | Associated Genes/Enzymes (Examples) |

| L-Tryptophan | Primary starting material | Cyanobacteria (Stigonematales) | FamH1, FamH2, FamH3 (in F. ambigua) nih.gov |

| Ribulose-5-phosphate | Source of carbon atoms for isonitrile formation | Cyanobacteria (Stigonematales) | FamH1, FamH2, FamH3 (in F. ambigua) nih.gov |

| cis-Indole Isonitrile | Key intermediate formed from L-Tryptophan | Cyanobacteria (Stigonematales) | FamH1-H3 (in F. ambigua), WelI1-I3 (in H. welwitschii, W. intricata) mdpi.comnih.govnih.govnih.govpitt.edu |

| Isopentenyl Pyrophosphate (IPP) | Precursor for GPP | Cyanobacteria (Stigonematales) | Enzymes of MEP/MVA pathways nih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | Precursor for GPP | Cyanobacteria (Stigonematales) | Enzymes of MEP/MVA pathways nih.gov |

| Geranyl Pyrophosphate (GPP) | Monoterpene unit, prenyl donor | Cyanobacteria (Stigonematales) | FamE2 (in F. ambigua), WelD1-4, WelP2 (in H. welwitschii) nih.govpitt.edu |

| Aromatic Prenyltransferase | Catalyzes prenylation of cis-indole isonitrile with GPP | Cyanobacteria (Stigonematales) | FamD2/AmbP1 (in F. ambigua) nih.govpitt.eduannualreviews.orgresearchgate.net |

| 3-Geranyl cis-Indole Isonitrile | Key prenylated intermediate | Cyanobacteria (Stigonematales) | Formed by aromatic prenyltransferase action on cis-indole isonitrile and GPP nih.govacs.orgumich.eduacs.orgresearchgate.net |

Stig Cyclase-Mediated Polycyclic Core Formation

Stig cyclases are central to the biosynthesis of the hapalindole and fischerindole core ring systems. These enzymes catalyze a unique three-step cyclization cascade starting from the common indole C-3 geranylated intermediate. This cascade elaborates the four chiral centers and different ring systems observed in these alkaloids.

Cope Rearrangement Catalysis

The first step in the Stig cyclase-catalyzed cascade is a Cope rearrangement. This is a rare biocatalytic transformation in natural product biosynthesis. The Cope rearrangement of the 3-geranyl cis-indole isonitrile intermediate generates a new intermediate, which sets the stereochemistry at positions C11 and C12 of the resulting polycyclic structure. Computational studies have investigated the energetics of this Cope rearrangement, considering different pathways such as neutral indolenine, N-protonated indolenine, and indolenine forming a hydrogen bond with acetic acid.

6-exo-trig Cyclization Mechanism

Following the Cope rearrangement, the intermediate undergoes a 6-exo-trig cyclization. This cyclization step is crucial for establishing the stereochemistry at positions C10 and C15 of the developing polycyclic core. The precise molecular basis by which different Stig cyclases achieve differentiation at this step, leading to various hapalindole and fischerindole series, requires further investigation.

Electrophilic Aromatic Substitution (EAS) Pathways

The final step in the Stig cyclase cascade is a terminal electrophilic aromatic substitution (EAS). This reaction leads to the formation of the C-ring and the complete tetracyclic core. The regiochemistry of this EAS step determines whether a hapalindole or fischerindole core is formed. For example, reaction at the indole C-4 position leads to the hapalindole core, while reaction at the indole C-2 position results in the fischerindole core. Specific determinants within the Stig cyclases control the position of this terminal EAS, directing the synthesis towards either hapalindole or fischerindole alkaloids.

Regio- and Stereochemical Control by Stig Cyclases

Stig cyclases exhibit remarkable control over the regio- and stereochemistry of the polycyclic core formation. The variant configurations observed in hapalindole-type alkaloids arise from the transformation of a central biosynthetic intermediate in a regio- and stereospecific manner by different members of the cyclase family. Studies involving crystal structures of Stig cyclases, such as HpiC1, mutational analysis, and computational modeling have provided insights into the molecular basis for this control. Stig cyclases can function as homodimeric or heterodimeric complexes, and their assembly into higher-order oligomers, potentially induced by Ca²⁺ ions, may cooperatively control the stereochemistry of the products.

Here is a table summarizing the key steps and outcomes of Stig cyclase activity:

| Step | Mechanism | Stereochemical Outcome | Regiochemical Outcome | Catalyzed by |

| 1. Cope Rearrangement | -sigmatropic | Sets C11 and C12 | Not applicable | Stig Cyclases |

| 2. 6-exo-trig Cyclization | Ring formation | Sets C10 and C15 | Not applicable | Stig Cyclases |

| 3. Electrophilic Aromatic Substitution | C-C bond formation | Maintains C10, C11, C12, C15 | Determines C-ring attachment (C-2 or C-4 of indole) | Stig Cyclases |

Late-Stage Tailoring Reactions

Following the formation of the core polycyclic structure by Stig cyclases, further structural diversity in hapalindole-type alkaloids is achieved through various late-stage tailoring reactions mediated by additional biosynthetic enzymes. These reactions can include prenylation, cyclization, oxidation, and halogenation.

Halogenation

Halogenation is a significant late-stage tailoring reaction observed in many hapalindole-type alkaloids. The introduction of halogen functionalities, such as chlorine or bromine, can occur on the indole core, typically at positions C5-C7. Oxidative halogenation of the tetracyclic core is catalyzed by α-ketoglutarate-dependent oxygenases. Studies have explored the feasibility of incorporating halogen functionalities into hapalindole-type molecules through precursor-directed biosynthetic approaches, utilizing the substrate promiscuity of enzymes in the pathway. For instance, indolyl vinyl isonitrile synthases have shown flexibility in accepting halogenated L-tryptophan substrates to generate halogenated cis-indolyl vinyl isonitrile precursors. This enzymatic promiscuity offers a potential route for generating diverse halo-analogues of these natural products.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Hapalindole T | 21671523 |

| Fischerindole I | 134820366 |

| cis-Indole Isonitrile | Not specifically found, but related compounds like Ambiguine I Isonitrile (16109784) and Ambiguine H Isonitrile (16069590) are listed. The indole core itself is 10476060. |

| Geranyl Pyrophosphate (GPP) | 644794 |

| 12-epi-Hapalindole U | Not specifically found, but Hapalindole U is related to CID 21671524. |

| 12-epi-Fischerindole U | Not specifically found. |

| 12-epi-Hapalindole C | Not specifically found. |

| Hapalindole H | 21671525 |

| Hapalindole Q | Not specifically found. |

| Ambiguine P | Not specifically found. |

| Ambiguine H | Not specifically found, but Ambiguine H Isonitrile is 16069590. |

| Ambiguine I | Not specifically found, but Ambiguine I Isonitrile is 16109784. |

| L-tryptophan | 6305 |

| Dimethylallyl pyrophosphate (DMAPP) | 5281705 |

| Hapalindole A | 10404772 |

| Hapalindole M | 10404773 |

| Hapalindole U | 21671524 |

| Fischerindole U | Not specifically found. |

| 12-epi-Fischerindole G | 16069591 |

| Lipopeptide NO | 139584201 |

Late-Stage Tailoring Reactions

Following the construction of the core scaffold by Stig cyclases, the structural diversity of hapalindole-type alkaloids is further expanded through a series of late-stage enzymatic tailoring reactions. These modifications can include additional prenylations, oxidations, and halogenations.

Halogenation

Halogenation is a common late-stage modification observed in many hapalindole derivatives, including some forms of this compound. The introduction of halogen atoms, such as chlorine, often occurs on the indole portion of the molecule, typically at positions C5, C6, or C7. This oxidative halogenation is often catalyzed by specific enzymes, such as α-ketoglutarate-dependent oxygenases. Research has demonstrated that enzymes involved in the early stages of hapalindole biosynthesis, such as indolyl vinyl isonitrile synthases, can exhibit substrate promiscuity and accept halogenated tryptophan precursors, leading to the production of halogenated intermediates that can then be processed through the downstream pathway. This enzymatic flexibility provides a mechanism for generating halogenated hapalindole-type alkaloids.

Oxidation Reactions (e.g., Oxindole (B195798) and Formamide (B127407) Derivatives)

Oxidation reactions play a significant role in diversifying the hapalindole scaffold, leading to derivatives such as oxindoles and formamides. The formation of oxindoles is proposed to occur through the oxidation of tetracyclic hapalindoles. mdpi.com For instance, anhydrohapaloxindole A has been shown to be produced from the singlet oxygen oxidation of hapalindole A. mdpi.com An oxindole ring is also found in other hapalindole subclasses, including hapalindolinones and welwitindolinones, suggesting a similar role of oxidation in the chemical diversity of these groups. mdpi.com

Formamide derivatives are also generated through oxidative processes. While specific details on the enzymatic mechanisms for formamide formation in the context of this compound biosynthesis are still being elucidated, the presence of these functional groups in various hapalindole-type alkaloids highlights the importance of oxidative tailoring steps in their biosynthetic pathways. mdpi.com Attempts in synthesis have explored the reactivity of formamide derivatives under oxidative conditions, although challenges exist in achieving desired transformations. nih.govbaranlab.org

Further Cyclizations (e.g., Pentacyclic Ambiguine Formation)

Following the initial cyclizations that form the core tetracyclic structures, further cyclization events lead to more complex polycyclic systems, such as the pentacyclic ambiguines. mdpi.com A proposed pathway suggests that prenylation of the C-2 position of the indole ring in a tetracyclic hapalindole precursor yields tetracyclic ambiguines. mdpi.com Subsequent intermolecular cyclization of the isoprene (B109036) group can then lead to the formation of pentacyclic ambiguines and fischambiguines. mdpi.com

The formation of the pentacyclic ambiguine skeleton, which represents a higher level of complexity in this family, involves an enzymatic cyclization between the isonitrile-bearing carbon (C11) and the terminus of the reverse prenyl group. nih.gov Only trans-fused hapalindoles appear to serve as substrates for processing into ambiguines. nih.gov Synthetic efforts towards pentacyclic ambiguines have explored various strategies to construct the characteristic seven-membered ring, including intramolecular Nicholas reactions and [4+3] cycloadditions, often inspired by proposed biosynthetic steps. nih.govescholarship.orgresearchgate.net

Comparative Biosynthesis Across Hapalindole Subclasses

Comparative studies of the biosynthetic pathways across different hapalindole subclasses have revealed both common steps and points of divergence. A unified biosynthesis of hapalindole-type alkaloids was initially proposed, suggesting a similar pathway leads to the diverse congeners isolated from a single source. mdpi.com However, recent genomic data have led to considerable revisions of this initial model. mdpi.com

The hapalindoles are diversified into subclasses such as welwitindolinones, fischerindoles, and ambiguines through the action of tailoring enzymes, including oxygenases, methyltransferases, and prenyltransferases. researchgate.netnih.gov Comparative bioinformatic analysis of gene clusters from various cyanobacterial strains producing hapalindole-type alkaloids has provided insights into the genetic basis for the biosynthesis of this diverse group. researchgate.netnih.gov These studies have identified candidate gene clusters and early biosynthetic intermediates, such as cis and trans indole-isonitriles. researchgate.netnih.gov While the organization of the welwitindolinone gene cluster appears conserved across producing strains, it is distinct from the hapalindole and ambiguine clusters. nih.gov

Engineered Biosynthesis in Cyanobacterial Chassis

Engineered biosynthesis in cyanobacterial chassis organisms represents a promising approach for the controllable production of hapalindole-type alkaloids and their derivatives. Cyanobacteria are attractive hosts due to their photoautotrophic nature, analogous to the native producers. researchgate.netacs.orgnih.gov

Advanced Research Methodologies and Future Research Directions

Computational Chemistry and Mechanistic Insights

Computational chemistry has emerged as an indispensable tool for unraveling the complex reaction mechanisms underlying hapalindole biosynthesis and for predicting the interactions of these molecules with biological targets.

Quantum Mechanical Density Functional Theory (QM/DFT) Applications

The biosynthesis of the characteristic polycyclic core of hapalindoles involves a remarkable enzymatic cascade, including a rare Cope rearrangement. researchgate.net Quantum Mechanical Density Functional Theory (QM/DFT) calculations have been instrumental in providing a deeper understanding of this intricate process. researchgate.netnih.gov

Researchers have employed DFT to model the key steps of the cyclization cascade, starting from the geranylated indole (B1671886) isonitrile precursor. These calculations have helped to elucidate the energetics of the Cope rearrangement, a nih.govnih.gov-sigmatropic shift that is uncommon in biosynthetic pathways. researchgate.netnih.gov DFT studies have suggested that specific amino acid residues within the cyclase enzyme, such as an aspartate residue, can significantly lower the activation energy barrier for this rearrangement through proton transfer, thereby facilitating the reaction. nih.gov The calculated energy barrier for the Cope rearrangement was found to be reduced from 20.6 kcal/mol to 18.4 kcal/mol with the involvement of the aspartate residue, which translates to a 40-fold rate enhancement. nih.gov

Furthermore, DFT calculations have been used to explore the subsequent 6-exo-trig cyclization and electrophilic aromatic substitution steps that complete the formation of the hapalindole scaffold. researchgate.net These computational models have provided insights into the regioselectivity of the final cyclization, which determines whether a hapalindole or a fischerindole core is formed. umich.edu The theoretical models have been corroborated by experimental evidence from studies on various Stig cyclases, the enzymes responsible for this cascade. nih.gov

Table 1: Key Research Findings from QM/DFT Studies on Hapalindole Biosynthesis

| Mechanistic Step | Key Finding from DFT Calculations | Significance |

|---|---|---|

| Cope Rearrangement | An aspartate residue in the enzyme's active site lowers the activation energy barrier via proton transfer. nih.gov | Explains the catalytic efficiency of the Stig cyclase in promoting this rare biosynthetic reaction. |

| 6-exo-trig Cyclization | This step is facilitated by the protonation of the indole nitrogen. nih.gov | Provides insight into the electronic requirements for the formation of the polycyclic system. |

| Regioselectivity (Hapalindole vs. Fischerindole) | The enzyme controls the site of the terminal electrophilic aromatic substitution. umich.edu | Explains the structural diversity within this class of alkaloids. |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular basis of interaction. In the context of Hapalindole T, which exhibits significant antibacterial activity, molecular docking has been employed to identify potential protein targets and elucidate its mechanism of action. researchgate.net

One in silico study focused on the interaction between this compound and a modeled protein from a this compound-resistant strain of Escherichia coli. The target protein was identified as a fimbrial biogenesis outer membrane usher protein. researchgate.net Homology modeling was used to generate a three-dimensional structure of this protein, which was then used for docking simulations with this compound. The results of these simulations indicated that this compound could bind to the active site of this protein, with specific residues such as Tyrosine-28, Phenylalanine-54, Leucine-36, and Valine-52 being identified as highly conserved and part of the active site. researchgate.net This suggests that the antibacterial activity of this compound may be due to the inhibition of fimbrial biogenesis, which is crucial for bacterial adhesion and pathogenesis.

While specific molecular docking studies on this compound are still emerging, the application of this technique to other antimicrobial natural products highlights its potential. For instance, docking studies have been successfully used to investigate the binding of other alkaloids to microbial enzymes like DNA gyrase and penicillin-binding proteins. nih.gov Future molecular docking and molecular dynamics simulation studies on this compound with a broader range of validated microbial protein targets will be crucial for a more comprehensive understanding of its antibacterial and antifungal properties.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of New Variants

The ongoing discovery of new hapalindole-type alkaloids necessitates the use of advanced spectroscopic and analytical techniques for their unambiguous structural elucidation. The complexity of their polycyclic and often stereochemically rich structures presents a significant challenge.

Modern approaches heavily rely on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and in some cases, X-ray crystallography. mdpi.com Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for assembling the carbon skeleton and determining the relative stereochemistry of these complex molecules. researchgate.net

Furthermore, hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become powerful tools in the analysis of natural product extracts containing novel hapalindole variants. nih.govnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and the more recent LC-NMR-MS, allow for the rapid screening of crude extracts, providing information on the molecular weight and structural fragments of the components, thus facilitating the targeted isolation of new compounds. nih.govnih.gov These methods are crucial for dereplication, the process of quickly identifying known compounds in an extract to focus isolation efforts on novel metabolites.

Proteomic and Metabolomic Profiling for Biological System Perturbations

Understanding the biological impact of this compound on target organisms is crucial for elucidating its mechanism of action and potential therapeutic applications. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, offer a systems-level view of the cellular response to this bioactive compound.

A comparative proteomic analysis of this compound-sensitive and resistant strains of E. coli has provided initial insights into its antibacterial mechanism. researchgate.net This study utilized two-dimensional gel electrophoresis (2-DGE) coupled with mass spectrometry to identify proteins that were differentially expressed between the two strains. The results pointed towards specific cellular proteins being involved in the acquisition of resistance to this compound, suggesting that these proteins or their associated pathways could be the direct or indirect targets of the compound. researchgate.net

In another study, the immunomodulatory effects of several hapalindoles were investigated using flow cytometry to measure T cell proliferation. plos.org Hapalindole A was found to reduce T cell proliferation with an IC50 of 1.56 µM, indicating a potent immunomodulatory activity. plos.org While not a direct proteomic or metabolomic study, this type of cell-based assay provides a functional readout of the biological system's perturbation by these compounds and lays the groundwork for more in-depth 'omics' studies to identify the specific molecular pathways involved in their immunomodulatory effects.

Future research employing quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), combined with metabolomic fingerprinting and profiling of this compound-treated microbial or cancer cells, will be invaluable in constructing a comprehensive picture of its cellular effects.

Strategies for Enhanced Compound Diversification

The vast structural diversity of the hapalindole family of natural products suggests a highly adaptable biosynthetic machinery. Harnessing and engineering this machinery offers a promising avenue for the creation of novel hapalindole derivatives with potentially enhanced or new biological activities.

Biocatalytic Engineering for Novel Hapalindole-Type Metabolites

Recent advances in understanding the biosynthesis of hapalindoles have opened the door to biocatalytic engineering approaches for generating novel analogs. nih.gov The key enzymes in this pathway, particularly the Stig cyclases (e.g., FamC1, HpiC1), which catalyze the characteristic Cope rearrangement and subsequent cyclizations, have been shown to possess a degree of substrate flexibility. nih.gov

Researchers have demonstrated that these cyclases, in combination with the promiscuous prenyltransferase FamD2, can accept a range of unnatural cis-indole isonitrile derivatives as substrates. nih.gov This has led to the successful biocatalytic production of novel hapalindole and fischerindole derivatives with modifications on the indole ring. nih.gov Protein engineering of these cyclases, guided by computational analysis and structural studies, has the potential to further expand their substrate scope and even alter their regio- and stereoselectivity, leading to the generation of previously inaccessible molecular architectures. The addition of cofactors such as Ca2+ has also been shown to influence the product profile of these enzymatic reactions, providing another handle for controlling the biocatalytic outcome. nih.gov

The heterologous expression of the hapalindole biosynthetic gene cluster, or parts of it, in more genetically tractable host organisms also presents a powerful strategy for producing both natural and engineered hapalindole-type metabolites.

Combinatorial Biosynthesis and Chemoenzymatic Synthesis

The elucidation of the hapalindole biosynthetic pathway has opened the door for combinatorial biosynthesis and chemoenzymatic approaches to generate novel, unnatural derivatives of this compound. researchgate.net These strategies leverage the inherent catalytic power of biosynthetic enzymes while incorporating synthetic chemistry techniques to expand molecular diversity.

Combinatorial Biosynthesis involves the genetic engineering of the hapalindole biosynthetic gene cluster. By swapping, deleting, or overexpressing specific genes, particularly those encoding prenyltransferases and cyclases, researchers can alter the assembly of the hapalindole scaffold. For instance, the combinatorial pairing of different Stig cyclases can be influenced by cofactors, leading to diverse stereochemical outcomes. nih.gov This approach allows for the creation of libraries of new hapalindole-type molecules that can be screened for enhanced or novel biological activities.

Chemoenzymatic Synthesis combines chemical synthesis with enzymatic catalysis to produce complex molecules that are difficult to access through purely synthetic or biological routes. researchgate.netumich.edu A key strategy in the context of hapalindoles involves the chemical synthesis of modified cis-indole isonitrile precursors. nih.govescholarship.org These synthetic precursors can then be fed to a cocktail of purified biosynthetic enzymes, such as a prenyltransferase (e.g., FamD2) and various cyclases (e.g., FamC1-C4, HpiC1, FimC5), to generate a range of unnatural hapalindole analogs. nih.govnsf.gov This cascade biocatalysis has been successfully employed to produce halogenated hapalindole-type alkaloids, which can exhibit altered lipophilicity, metabolic stability, and biological activity.

A notable chemoenzymatic route has been developed to produce unnatural hapalindole-type metabolites on both a milligram and in vitro scale, demonstrating the feasibility of this approach for generating sufficient quantities for further testing. researchgate.net This method utilizes a prenyltransferase and various cyclases in a cascade reaction to build the complex polycyclic core. nsf.govnih.gov

Table 1: Key Enzymes in Hapalindole Chemoenzymatic Synthesis

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Source Organism |

|---|---|---|---|

| Prenyltransferase | FamD2 | Attaches the geranyl pyrophosphate moiety to the indole core. nih.govnsf.gov | Fischerella ambigua UTEX 1903 nih.govnih.gov |

| Cyclase | FamC1-C4 | Catalyze the complex cyclization cascade to form the polycyclic core. nih.govnih.gov | Fischerella ambigua UTEX 1903 nih.govnih.gov |

| Cyclase | HpiC1 | A versatile cyclase that can accept various unnatural substrates. nsf.gov | Hapalosiphon welwitschii nih.gov |

| Cyclase | FimC5 | Another cyclase involved in the formation of the core structure. nsf.gov | Fischerella sp. nih.gov |

| Halogenase | - | Incorporates halogen atoms into the hapalindole structure. nih.gov | - |

Development of Robust High-Throughput Screening Assays for Target Validation

Identifying the specific molecular targets of this compound and its analogs is crucial for understanding their mechanism of action and for further drug development. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the biological activity of large libraries of compounds, such as those generated through combinatorial biosynthesis and chemoenzymatic synthesis. acs.org

For hapalindoles, HTS assays can be designed to assess a variety of biological effects, including antimicrobial, anticancer, and immunomodulatory activities. nih.gov For instance, a screening campaign of 575 cyanobacterial extracts for immunomodulatory effects identified hapalindoles as potent inhibitors of T cell proliferation. thieme-connect.comnih.gov The subsequent characterization of this activity utilized flow cytometry-based assays to measure T cell proliferation and apoptosis. researchgate.netnih.gov

The development of target-based HTS assays requires knowledge of the putative cellular pathways affected by hapalindoles. While the exact targets for many of their activities are not fully understood, some studies suggest that they may act as sodium channel modulators. researchgate.netacs.org An in vitro transcription/translation (TT)-assay platform has been established to screen for the assembly of natural and unnatural hapalindole-type molecules, providing a high-throughput method to assess the productivity of different enzyme and substrate combinations. nih.gov This cell-free protein synthesis system allows for rapid prototyping and screening, accelerating the discovery of novel bioactive compounds. nih.gov

In-Depth Elucidation of Uncharacterized Biosynthetic Enzymes

Although significant progress has been made in understanding hapalindole biosynthesis, the functions of several enzymes within the biosynthetic gene cluster remain uncharacterized. nih.govrsc.org In-depth biochemical and structural studies of these "unknown" proteins are critical for a complete understanding of the pathway and for harnessing its full potential in synthetic biology applications.

Recent research has focused on novel cyclase-type enzymes and prenyltransferases. For example, studies on the biosynthetic gene cluster from Fischerella ambigua UTEX 1903 revealed four novel cyclase enzymes (FamC1-C4). nih.gov These enzymes are responsible for catalyzing a remarkable three-step reaction sequence involving a Cope rearrangement, a 6-exo-trig cyclization, and an electrophilic aromatic substitution to generate the characteristic hapalindole or fischerindole core. escholarship.orgnih.gov

Further investigation into these and other uncharacterized enzymes, such as those responsible for late-stage tailoring reactions like oxidation and halogenation, is a key area of future research. nih.govnih.gov Techniques such as heterologous expression of the enzymes, in vitro activity assays with putative substrates, and X-ray crystallography to determine their three-dimensional structures will be instrumental in elucidating their precise functions. A deeper understanding of these enzymes will not only complete our knowledge of hapalindole biosynthesis but also provide new biocatalytic tools for chemoenzymatic synthesis. researchgate.net

Future Perspectives in Translational Research

The potent and diverse biological activities of this compound and its related compounds position them as promising candidates for translational research, aiming to bridge the gap between basic scientific discoveries and clinical applications. nih.gov Future efforts in this area will likely focus on several key aspects.

One of the most significant opportunities lies in the development of semi-synthetic derivatives with improved therapeutic properties. The amenability of the hapalindole scaffold to modification through combinatorial biosynthesis and chemoenzymatic synthesis allows for the systematic optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The generation of halogenated analogs, for example, is a known strategy to improve the drug-like characteristics of natural products.

Further exploration of the immunomodulatory effects of hapalindoles is a particularly promising avenue for translational research. The demonstrated ability of compounds like hapalindole A to inhibit T cell proliferation at low micromolar concentrations suggests potential applications in the treatment of autoimmune diseases and certain cancers. thieme-connect.comnih.gov Future preclinical studies will need to validate these in vitro findings in relevant animal models.

The antibacterial activity of this compound, especially against multi-drug resistant (MDR) bacteria, addresses a critical unmet medical need. nih.gov Translating this potential into new antibiotics will require a concerted effort to identify its specific bacterial target, understand mechanisms of resistance, and optimize its structure to maximize antibacterial efficacy while minimizing toxicity to human cells.

Ultimately, the successful translation of this compound from a laboratory curiosity to a clinical therapeutic will depend on a multidisciplinary approach that integrates synthetic chemistry, enzymology, high-throughput screening, and preclinical pharmacology. nih.gov The continued investigation into its biosynthesis and biological activities will provide the foundational knowledge necessary to unlock its full therapeutic potential.

Q & A

Q. What experimental approaches are recommended to study the biosynthesis of Hapalindole T in cyanobacteria?

Methodological Answer: Begin by isolating cyanobacterial strains (e.g., Fischerella ambigua UTEX 1903) and characterizing gene clusters (e.g., famD2 and famC1) via genomic sequencing . Use isotopic labeling (e.g., -geranyl pyrophosphate) to trace precursor incorporation. Combine heterologous expression in model organisms (e.g., E. coli) with LC-MS/MS to validate enzyme activity and intermediate formation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Standardize bioassay protocols (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., Staphylococcus aureus ATCC 25923) and include positive controls (e.g., tetracycline). Validate purity and structural identity of this compound via -NMR and HPLC-UV before testing. Cross-reference results with literature to identify strain-specific or methodological variability .

Q. What techniques are essential for structural elucidation of this compound analogs?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., COSY, HMBC) to assign stereochemistry and ring systems. X-ray crystallography is critical for resolving complex polycyclic frameworks. Compare spectral data with existing databases (e.g., SciFinder) to identify novel derivatives .

Advanced Research Questions

Q. How can genetic manipulation of cyanobacteria improve understanding of this compound’s biosynthetic regulation?

Methodological Answer: Design CRISPR-Cas9 knockout mutants targeting famC1 or famD2 to disrupt biosynthetic pathways. Use RNA-seq to profile transcriptomic changes under stress conditions (e.g., nutrient deprivation). Correlate gene expression with metabolite production via LC-HRMS metabolomics .

Q. What strategies address low yields of this compound in laboratory-scale cultures?

Methodological Answer: Optimize culture conditions (e.g., light intensity, CO levels) using response surface methodology (RSM). Screen for elicitors (e.g., jasmonic acid) to activate cryptic gene clusters. Employ co-culture systems with bacterial symbionts to mimic natural ecological interactions .

Q. How can contradictory data on this compound’s anticancer mechanisms be systematically analyzed?

Methodological Answer: Use multi-omics integration (transcriptomics, proteomics, and metabolomics) to map molecular targets. Validate hypotheses via siRNA knockdown of putative targets (e.g., NF-κB) in cancer cell lines. Apply meta-analysis frameworks to compare findings across studies, accounting for cell line heterogeneity and dosing regimens .

Q. What computational tools are effective for predicting this compound’s bioactivity?

Methodological Answer: Utilize molecular docking (e.g., AutoDock Vina) to screen against protein targets (e.g., tubulin). Train machine learning models on existing bioactivity datasets (e.g., ChEMBL) to predict ADMET properties. Validate predictions with in vitro assays .

Methodological Rigor and Replication

Q. What steps ensure reproducibility in this compound isolation protocols?

Methodological Answer: Document solvent gradients and column specifications (e.g., C18, 5 µm particle size) in detail. Share raw chromatograms and NMR spectra in supplementary materials. Use reference standards (e.g., commercially available hapalindoles) to calibrate instruments .

Q. How should researchers design studies to differentiate this compound’s effects from co-metabolites?

Methodological Answer: Employ bioactivity-guided fractionation, testing each chromatographic fraction independently. Use genetic knockout strains lacking this compound production as negative controls. Apply statistical partial least squares (PLS) regression to correlate bioactivity with metabolite abundance .

Data Presentation and Ethical Compliance

Q. What guidelines should be followed when reporting this compound’s spectroscopic data?

Methodological Answer: Adhere to NIH preclinical reporting standards: include -NMR chemical shifts (δ in ppm), coupling constants ( in Hz), and purity data (≥95% by HPLC). Use IUPAC nomenclature for structural descriptions. Provide raw spectral data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.